molecular formula C19H16Cl2N4O3S B2899617 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide CAS No. 392236-38-3

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide

Cat. No.: B2899617
CAS No.: 392236-38-3
M. Wt: 451.32
InChI Key: KIWJPQVDQGZVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide is a chemical compound offered for research and development purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds within this chemical class, characterized by a sulfamoyl benzamide core, are of significant interest in medicinal chemistry and drug discovery. Structurally similar molecules have been investigated as potent and selective kinase inhibitors . For instance, research has shown that certain sulfamoyl benzamide derivatives can act as allosteric inhibitors of LIM kinases (LIMK1/2), which are key regulators of actin cytoskeleton dynamics and are implicated in cancer cell metastasis and neurological disorders . Furthermore, N-substituted benzamide scaffolds are frequently explored in oncology and neuroscience for their potential to modulate various biological targets, such as histone deacetylases (HDACs) and sodium channels . The specific substitution pattern on the benzamide core, including the dichlorophenyl and bis-cyanoethylsulfamoyl groups, is designed to confer unique physicochemical and pharmacological properties for structure-activity relationship (SAR) studies. Researchers may utilize this compound as a building block in organic synthesis or as a reference standard in bio-screening assays to explore new therapeutic avenues for conditions such as cancer, fragile X syndrome, and neuropathic pain .

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O3S/c20-15-11-16(21)13-17(12-15)24-19(26)14-3-5-18(6-4-14)29(27,28)25(9-1-7-22)10-2-8-23/h3-6,11-13H,1-2,9-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWJPQVDQGZVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,5-dichloroaniline with benzoyl chloride to form N-(3,5-dichlorophenyl)benzamide. This intermediate is then reacted with bis(2-cyanoethyl)sulfamoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

Structural Features :

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

Comparison :

  • Core Similarity : Both share the sulfamoyl-benzamide backbone with the target compound.
  • Key Differences: Substituents: LMM5/LMM11 feature 1,3,4-oxadiazole rings and aromatic/cyclic groups (e.g., 4-methoxyphenyl, furan), whereas the target compound has a 3,5-dichlorophenyl group and cyanoethyl chains. Activity: LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase . The dichlorophenyl and cyanoethyl groups in the target compound may alter target specificity or potency.

Table 1: Antifungal Analogs vs. Target Compound

Compound Core Structure Key Substituents Reported Activity
Target Compound Sulfamoyl-benzamide 3,5-Dichlorophenyl, bis(2-cyanoethyl) Unknown
LMM5 () Sulfamoyl-benzamide 1,3,4-Oxadiazole, 4-methoxyphenyl Antifungal
LMM11 () Sulfamoyl-benzamide 1,3,4-Oxadiazole, furan Antifungal

Agrochemical Benzamide Derivatives (Patent Compounds)

Structural Features :

  • Compound A: 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide.
  • Compound B: (Z)-4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide.

Comparison :

  • Core Similarity : Both contain a 3,5-dichlorophenyl group and benzamide backbone.
  • Key Differences: Substituents: The patent compounds include isoxazole rings and trifluoromethyl groups, unlike the target compound’s sulfamoyl-cyanoethyl moiety. Activity: These compounds are used as insecticides, miticides, or bactericides . The target compound’s cyanoethyl groups may reduce agrochemical utility but enhance solubility for pharmaceutical applications.

Anti-inflammatory Imidazo[1,2-a]pyridine Derivatives

Structural Features :

  • Compound C : N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide.
  • Compound D : N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide.

Comparison :

  • Core Similarity : Benzamide backbone with aromatic substituents.
  • Key Differences: Substituents: These compounds have imidazo[1,2-a]pyridine and methoxybenzyl groups, contrasting with the target compound’s dichlorophenyl and cyanoethyl groups. Activity: Exhibit anti-inflammatory activity comparable to aspirin .

Structural Analogs with Dichlorophenyl Groups

Compound E : 4-Chloro-N-(3,5-dimethylphenyl)benzamide ()

  • Comparison: Simpler structure with a single chloro and dimethylphenyl group. Lacks the sulfamoyl and cyanoethyl moieties, likely reducing solubility and target engagement complexity.

Compound F : 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide ()

  • Comparison: Contains tert-butyl and hydroxyl groups, enhancing steric bulk and polarity. The dichlorophenyl-sulfamoyl group is retained, but the tert-butyl groups may improve metabolic stability compared to the target compound’s cyanoethyl chains.

Closest Structural Analog: 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide ()

Structural Features :

  • Shares the bis(2-cyanoethyl)sulfamoyl group and benzamide core.
  • Key Difference : The 5-phenylthiazol-2-yl group replaces the 3,5-dichlorophenyl group.

Implications :

  • The thiazole ring may enhance π-π stacking interactions in biological targets, while the dichlorophenyl group in the target compound could increase hydrophobicity and electron-withdrawing effects.

Biological Activity

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzamide core substituted with sulfamoyl and cyanoethyl groups, enhances its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C19H16Cl2N4O3S
  • Molecular Weight : 433.32 g/mol

The compound's structural components suggest potential interactions with specific enzymes or receptors, acting as an inhibitor that may modulate various biochemical pathways. The presence of the cyano and sulfamoyl groups is particularly crucial for binding to target proteins, potentially leading to therapeutic applications in treating diseases such as cancer.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in cellular processes. Research indicates that this compound may function as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell cycle progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound's functional groups allow it to bind effectively to enzyme active sites, inhibiting their activity and altering downstream signaling pathways.
  • Cell Cycle Arrest : Studies have shown that compounds similar to this compound can induce G2/M phase arrest in cancer cells, leading to increased apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor Activity Exhibits significant inhibition against various cancer cell lines (IC50 values ranging from 1.30 μM to 17.25 μM)
HDAC Inhibition Selective inhibition of HDAC1, HDAC2, and HDAC3 with IC50 values indicating high potency
Apoptosis Induction Promotes apoptosis in tumor cells through modulation of cell cycle phases

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound significantly inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of approximately 1.30 μM. This inhibition was accompanied by increased apoptosis and G2/M phase cell cycle arrest.
  • In Vivo Studies :
    • In xenograft models, the compound showed promising results in inhibiting tumor growth by approximately 48.89% compared to control treatments. This suggests its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving sulfonamide formation. A common approach involves reacting a benzamide precursor with sulfamoyl chloride derivatives under controlled conditions. For example, refluxing with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography . Key parameters include temperature control (70–90°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Yield optimization may require adjusting solvent polarity (e.g., DMF for solubility) or using coupling agents like EDC/HOBt for amide bond formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons on the dichlorophenyl ring (δ 7.2–7.8 ppm) and cyanoethyl groups (δ 2.8–3.2 ppm). ¹H-¹⁵N HMBC can confirm sulfamoyl linkages .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular mass (e.g., [M+H]⁺ at m/z ~500–550) and fragmentation patterns .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts. Retention times should be cross-validated with standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the sulfamoyl and cyanoethyl groups on biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the sulfamoyl group with carbamate or urea moieties and substitute cyanoethyl with alkyl/aryl groups. Use parallel synthesis libraries for systematic variation .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) or microbial strains. Compare IC₅₀ values (enzyme inhibition) or MIC (antimicrobial activity) using dose-response curves .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes. QSAR models (e.g., CoMFA) can correlate substituent electronic properties (Hammett σ) with activity .

Q. How can conflicting data on the compound’s antimicrobial efficacy across different assays be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using CLSI/FDA guidelines for broth microdilution (bacteria) or CLSI M38-A2 (fungi). Control variables include inoculum size, pH, and incubation time .
  • Mechanistic Studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Combine with transcriptomics (RNA-seq) to identify gene expression changes under sub-MIC conditions .
  • Synergy Testing : Evaluate combinatorial effects with known antibiotics (checkerboard assay) to rule out false negatives due to efflux pump activation .

Q. What strategies are recommended for crystallizing this compound to resolve its 3D structure, given its low solubility?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion (sitting-drop method) with PEG-based precipitants. Co-solvents like DMSO (5–10%) can enhance solubility in aqueous buffers .
  • Temperature Gradients : Slow cooling (0.1°C/min) from 40°C to 4°C promotes nucleation. Microseeding with crushed crystals improves crystal size .
  • X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.9–1.0 Å) for high-resolution (<1.5 Å) structures. Refinement with SHELXL validates bond angles and torsional strain .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported cytotoxicity data between in vitro and ex vivo models?

  • Methodological Answer :

  • Model Optimization : Use 3D spheroids or organoids instead of monolayer cultures to mimic tissue complexity. Compare metabolic activity (MTT assay) vs. apoptosis markers (Annexin V/PI) .
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to clarify bioavailability differences .
  • Toxicogenomics : Apply CRISPR screens to identify genetic modifiers of cytotoxicity (e.g., NRF2 pathway activation) that may explain model-specific responses .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and activation energies for sulfamoyl group reactions. Solvent effects (PCM model) improve accuracy .
  • Kinetic Simulations : Apply Eyring equation to predict rate constants (k) at varying temperatures. Compare with experimental HPLC monitoring of reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.